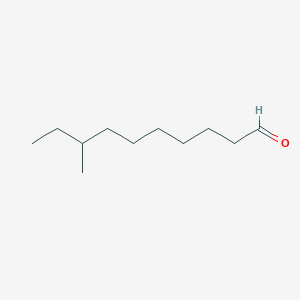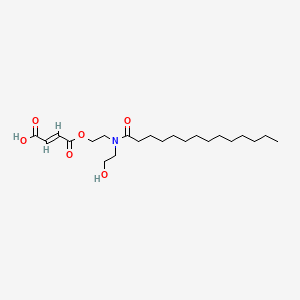
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butenedioic acid backbone esterified with a hydroxyethyl and oxotetradecyl-substituted amino group. Its molecular formula is C26H47NO6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester typically involves esterification reactions. One common method includes the reaction of butenedioic acid with 2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethanol under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired ester product.
化学反応の分析
Types of Reactions
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
科学的研究の応用
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research explores its potential therapeutic effects and its use in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) ester
- 2-Butenedioic acid (2Z)-, mono[2-[(2-hydroxyethyl)phenylamino]ethyl] ester
Uniqueness
Compared to similar compounds, 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester is unique due to its specific hydroxyethyl and oxotetradecyl substitutions. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
125249-20-9 |
|---|---|
分子式 |
C22H39NO6 |
分子量 |
413.5 g/mol |
IUPAC名 |
(E)-4-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)23(16-18-24)17-19-29-22(28)15-14-21(26)27/h14-15,24H,2-13,16-19H2,1H3,(H,26,27)/b15-14+ |
InChIキー |
WZGRDZMCDJBTSS-CCEZHUSRSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)/C=C/C(=O)O |
正規SMILES |
CCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


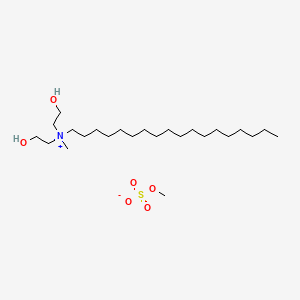
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)
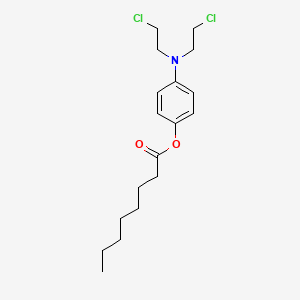
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

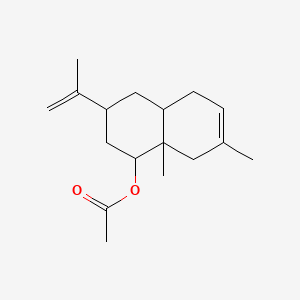




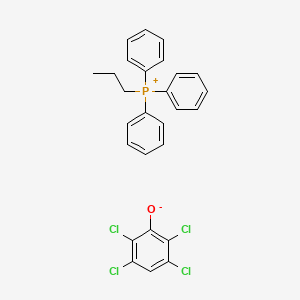
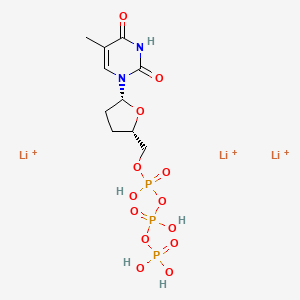
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
